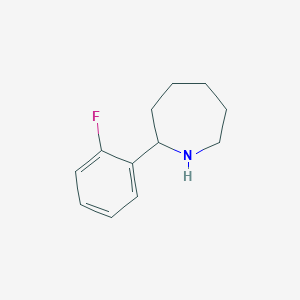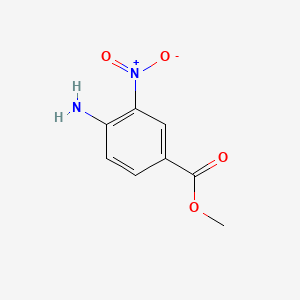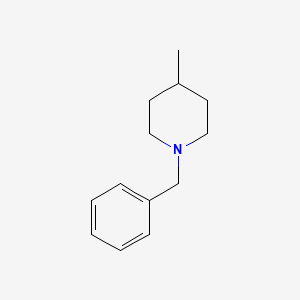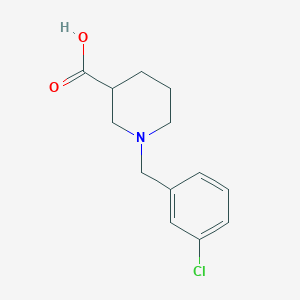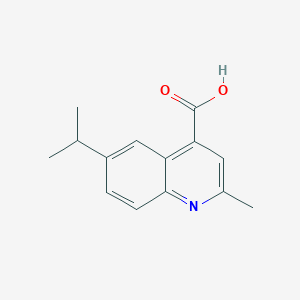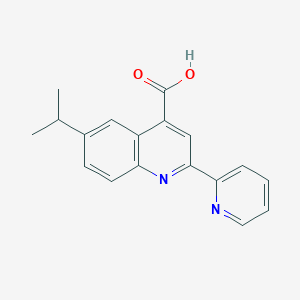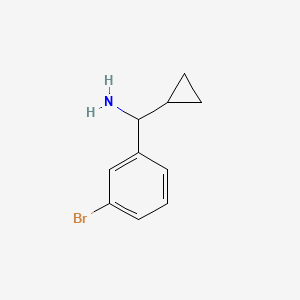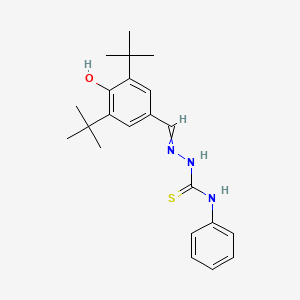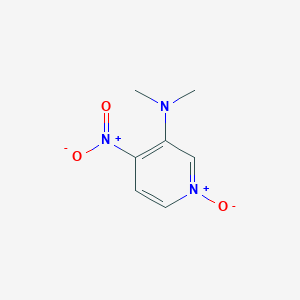![molecular formula C8H7NO2S B1308348 methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 82782-85-2](/img/structure/B1308348.png)
methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound features a fused ring system consisting of a thiophene ring and a pyrrole ring, making it a valuable scaffold for the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
It’s known that this compound can be used for the synthesis of biologically active compounds of the thienopyrrole series , which suggests it may interact with various biological targets.
Mode of Action
The mode of action of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate involves its alkylation with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF . This process affords the corresponding N-substituted derivatives .
Biochemical Pathways
It’s known that this compound provides basic scaffolds for the construction of π-conjugated fused systems for optoelectronics , suggesting it may influence pathways related to these systems.
Pharmacokinetics
The ADME properties of this compound are as follows :
Result of Action
It’s known that this compound can be used for the synthesis of biologically active compounds of the thienopyrrole series , suggesting it may have various molecular and cellular effects.
Action Environment
It’s known that the synthesis of this compound involves reactions that are sensitive to temperature and the presence of certain reagents , suggesting that these factors may influence its action.
Biochemical Analysis
Biochemical Properties
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lysine-specific demethylases, which are enzymes involved in the regulation of histone methylation . This interaction is significant because it can influence gene expression and potentially be used in oncology . Additionally, this compound has been reported to act as an allosteric inhibitor of hepatitis C virus NS5B polymerase, highlighting its antiviral potential .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of lysine-specific demethylases can lead to changes in histone methylation patterns, thereby affecting gene transcription . Moreover, its antiviral activity against hepatitis C virus suggests that it can interfere with viral replication processes within infected cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, to inhibit their activity. For instance, its interaction with lysine-specific demethylases involves binding to the enzyme’s active site, thereby preventing the demethylation of histones . This inhibition can lead to alterations in gene expression. Additionally, as an allosteric inhibitor of hepatitis C virus NS5B polymerase, it binds to a site distinct from the enzyme’s active site, causing conformational changes that reduce the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, such as prolonged inhibition of lysine-specific demethylases, which can lead to lasting alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . This metabolism can affect the compound’s bioavailability and efficacy. Additionally, its interaction with lysine-specific demethylases can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters, which facilitate the uptake of various small molecules . Once inside the cell, it can bind to proteins that direct its distribution to specific organelles or cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be targeted to the nucleus, where it can interact with lysine-specific demethylases and affect histone methylation . Additionally, it may localize to the cytoplasm, where it can interact with viral polymerases and inhibit viral replication . Targeting signals and post-translational modifications, such as phosphorylation or ubiquitination, can direct the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of the parent compound, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, with methyl iodide in the presence of a base such as sodium hydride in tetrahydrofuran (THF). This reaction yields the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar alkylation reactions on a larger scale, utilizing efficient and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides in the presence of a base to form N-substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions
Alkylation: Methyl iodide, allyl bromide, propargyl bromide, benzyl bromide, sodium hydride, THF.
Acylation: Acid chlorides, AlCl3, SnCl4.
Major Products Formed
N-Substituted Derivatives: Formed through alkylation reactions.
Acylated Products: Formed through regioselective acylation reactions.
Scientific Research Applications
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure but differ in their functional groups, leading to variations in biological activity.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides:
Uniqueness
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its versatile reactivity and ability to serve as a precursor for a wide range of biologically active molecules. Its fused ring system provides a stable scaffold for further functionalization, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZXGMGOKVVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398873 | |
| Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82782-85-2 | |
| Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate?
A1: This compound exhibits interesting regioselective reactivity. Research has shown that methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be selectively acylated under specific conditions. This allows for the controlled introduction of substituents, which is crucial for building complex molecules with tailored properties. [, , , ]
Q2: What is the primary application explored for this compound derivatives in the provided research?
A2: The research primarily focuses on using this compound as a building block for synthesizing photochromic 1,2-dihetarylethenes. [, , ] These molecules undergo reversible structural changes upon exposure to specific wavelengths of light, making them promising candidates for applications in photochromic lenses, molecular switches, and optical data storage.
Q3: Can you provide an example of a specific photochromic compound synthesized using this building block?
A3: One example is the synthesis of a thienopyrrole-based photochrome utilizing regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. [] This demonstrates the successful incorporation of the compound into a more complex structure exhibiting photochromic properties.
Q4: Are there other heterocyclic systems being investigated in conjunction with this compound for photochromic material development?
A4: Yes, researchers have explored combining this compound with other heterocycles. For example, one study focuses on synthesizing 4-indolyl-5-(thieno[3,2-b]pyrrol-6-yl)imidazoles, demonstrating the potential of incorporating this thienopyrrole derivative into diverse heterocyclic systems for potentially novel photochromic materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
